molecular formula C18H13ClN2O2S2 B14385626 Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate CAS No. 87847-24-3

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

Katalognummer: B14385626
CAS-Nummer: 87847-24-3
Molekulargewicht: 388.9 g/mol
InChI-Schlüssel: QKCJASLQYFBBKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of two phenylsulfanyl groups attached to the pyrimidine ring, along with a chloro and a carboxylate group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dichloropyrimidine with thiophenol in the presence of a base to introduce the phenylsulfanyl groups. This is followed by esterification with methanol to form the carboxylate ester. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Analyse Chemischer Reaktionen

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and neuroprotective properties.

    Industry: It is used in the development of new materials with specific chemical properties .

Wirkmechanismus

The mechanism of action of Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to reduced inflammation and neuroprotection by modulating pathways such as the NF-kB inflammatory pathway .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

87847-24-3

Molekularformel

C18H13ClN2O2S2

Molekulargewicht

388.9 g/mol

IUPAC-Name

methyl 2-chloro-4,6-bis(phenylsulfanyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H13ClN2O2S2/c1-23-17(22)14-15(24-12-8-4-2-5-9-12)20-18(19)21-16(14)25-13-10-6-3-7-11-13/h2-11H,1H3

InChI-Schlüssel

QKCJASLQYFBBKO-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(N=C(N=C1SC2=CC=CC=C2)Cl)SC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.